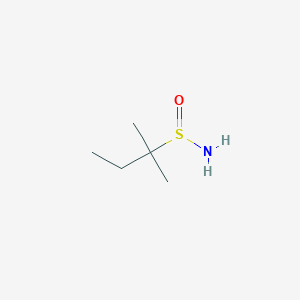

2-Methylbutane-2-sulfinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

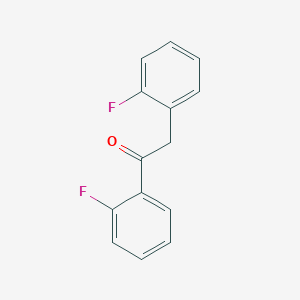

(R)-2-Methylbutan-2-sulfinamid ist eine organische Verbindung, die zur Klasse der Sulfinamide gehört. Sie zeichnet sich durch das Vorhandensein einer Sulfinamid-Funktionsgruppe aus, die an ein 2-Methylbutan-Rückgrat gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-2-Methylbutan-2-sulfinamid beinhaltet typischerweise die Reaktion von 2-Methylbutan-2-sulfinylchlorid mit einem Amin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Sulfinamids zu gewährleisten. Das allgemeine Reaktionsschema lautet wie folgt:

Ausgangsstoffe: 2-Methylbutan-2-sulfinylchlorid und ein geeignetes Amin.

Reaktionsbedingungen: Die Reaktion wird üblicherweise in einer inerten Atmosphäre, wie z. B. Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Lösungsmittel wie Dichlormethan oder Tetrahydrofuran werden häufig verwendet.

Verfahren: Das 2-Methylbutan-2-sulfinylchlorid wird tropfenweise zu einer Lösung des Amins im gewählten Lösungsmittel gegeben, und das Gemisch wird bei niedrigen Temperaturen (0-5 °C) gerührt, um die Reaktionsgeschwindigkeit zu kontrollieren. Nach vollständiger Zugabe wird das Reaktionsgemisch auf Raumtemperatur erwärmt und mehrere Stunden lang gerührt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von (R)-2-Methylbutan-2-sulfinamid ähnliche Synthesewege, aber in größerem Maßstab umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Prozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-2-Methylbutan-2-sulfinamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Sulfinamidgruppe kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfonamiden oxidiert werden.

Reduktion: Die Reduktion der Sulfinamidgruppe kann das entsprechende Amin und Sulfoxid ergeben.

Substitution: Die Sulfinamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Sulfinamid-Stickstoff als Nukleophil wirkt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure und andere Peroxide.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Alkylhalogenide, Acylchloride und andere Elektrophile.

Hauptsächlich gebildete Produkte

Oxidation: Sulfonamide.

Reduktion: Amine und Sulfoxide.

Substitution: Verschiedene substituierte Sulfinamide, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

(R)-2-Methylbutan-2-sulfinamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als chirales Hilfsmittel in der asymmetrischen Synthese verwendet, um die Produktion enantiomerenreiner Verbindungen zu unterstützen.

Biologie: Die Verbindung kann bei der Synthese biologisch aktiver Moleküle, einschließlich Pharmazeutika und Agrochemikalien, verwendet werden.

Medizin: Es dient als Zwischenprodukt bei der Synthese von Medikamenten und Therapeutika.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (R)-2-Methylbutan-2-sulfinamid beinhaltet seine Rolle als chirales Hilfsmittel. In der asymmetrischen Synthese kann die Sulfinamidgruppe mit Metallkatalysatoren oder Reaktanten koordinieren und so die Chiralität in den resultierenden Produkten induzieren. Diese Koordination beinhaltet häufig die Bildung stabiler Zwischenprodukte oder Übergangszustände, die die Bildung eines Enantiomers gegenüber dem anderen begünstigen.

Wirkmechanismus

The mechanism of action of ®-2-Methylbutane-2-sulfinamide involves its role as a chiral auxiliary. In asymmetric synthesis, the sulfinamide group can coordinate with metal catalysts or reactants, inducing chirality in the resulting products. This coordination often involves the formation of stable intermediates or transition states that favor the formation of one enantiomer over the other.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(S)-2-Methylbutan-2-sulfinamid: Das Enantiomer von (R)-2-Methylbutan-2-sulfinamid, das in ähnlicher Weise in der asymmetrischen Synthese verwendet wird.

tert-Butansulfinamid: Ein weiteres Sulfinamid, das als chirales Hilfsmittel in der organischen Synthese verwendet wird.

N-tert-Butansulfinylimin: Verbindungen, die von Sulfinamiden abgeleitet sind, die bei der Synthese von Aminen und anderen stickstoffhaltigen Verbindungen verwendet werden.

Einzigartigkeit

(R)-2-Methylbutan-2-sulfinamid ist aufgrund seiner spezifischen chiralen Konfiguration einzigartig, die es besonders effektiv macht, die Chiralität in bestimmten Reaktionen zu induzieren. Seine Struktur ermöglicht selektive Wechselwirkungen mit verschiedenen Reagenzien und Katalysatoren, was es zu einem wertvollen Werkzeug bei der Synthese enantiomerenreiner Verbindungen macht.

Eigenschaften

Molekularformel |

C5H13NOS |

|---|---|

Molekulargewicht |

135.23 g/mol |

IUPAC-Name |

2-methylbutane-2-sulfinamide |

InChI |

InChI=1S/C5H13NOS/c1-4-5(2,3)8(6)7/h4,6H2,1-3H3 |

InChI-Schlüssel |

XMGHCOUHHPRMOH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)S(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)

![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)

![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)

![3,5-Dichloro-4-[3-(pyrrolidin-1-yl)propoxy]aniline](/img/structure/B12316899.png)

![1-(Diaminomethylidene)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B12316904.png)

![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)

![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)

![2-chloro-N-[phenyl(piperidin-2-yl)methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12316956.png)

![7-Pyridin-4-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12316968.png)